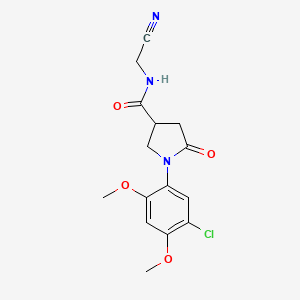
1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide, also known as CEP-26401, is a small molecule compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to act through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in DNA repair and cell death pathways. Inhibition of PARP has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models of neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development and progression of these diseases. This compound has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation. In animal models of neuropathic pain, this compound has been shown to reduce pain by inhibiting the release of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has several advantages for laboratory experiments. It is a small molecule compound, which makes it easy to synthesize and modify. It has also been shown to have high potency and selectivity for its target enzyme, PARP. However, this compound also has some limitations in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to animals. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, cancer, and pain. Another direction is to optimize its synthesis and improve its solubility in aqueous solutions. Additionally, further research is needed to fully understand its mechanism of action and to identify potential side effects. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 5-chloro-2,4-dimethoxybenzaldehyde, which is reacted with malononitrile to form a pyridine intermediate. This intermediate is then reacted with ethyl cyanoacetate to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of pain, as it has been shown to reduce pain in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-N-(cyanomethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-22-12-7-13(23-2)11(6-10(12)16)19-8-9(5-14(19)20)15(21)18-4-3-17/h6-7,9H,4-5,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZAJSBSJDJTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2CC(CC2=O)C(=O)NCC#N)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

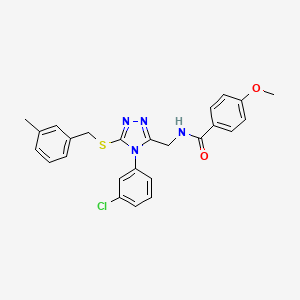
![5-[3-(Propan-2-yl)phenyl]furan-2-carboxylic acid](/img/structure/B2470190.png)
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2470191.png)
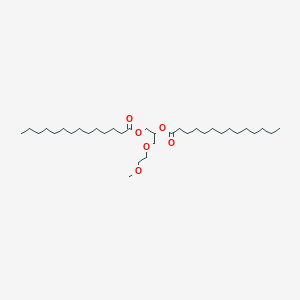

![3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2470200.png)

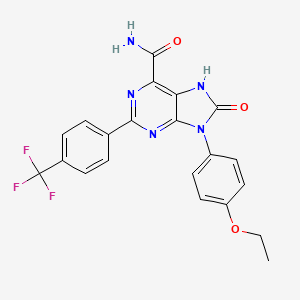
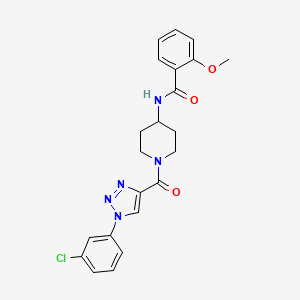
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2470206.png)
![ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2470208.png)
![1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2470209.png)
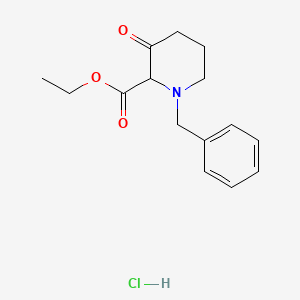
![5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2470211.png)